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Compound of Interest

Compound Name: JHU395

Cat. No.: B10821040 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of JHU395, a novel, orally bioavailable

prodrug of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON). JHU395 is designed for

enhanced delivery of its active metabolite, DON, to tumor tissues, thereby inhibiting glutamine

metabolism, a critical pathway for cancer cell proliferation and survival. This document

summarizes key quantitative data, details experimental methodologies from preclinical studies,

and visualizes the underlying biological processes.

Core Mechanism of Action
JHU395 is a lipophilic prodrug that remains inert in plasma, allowing for systemic distribution

with reduced gastrointestinal toxicity, a common dose-limiting factor for DON.[1] Upon reaching

the tumor microenvironment, JHU395 is metabolized, releasing DON. DON, a glutamine mimic,

irreversibly inhibits multiple glutamine-utilizing enzymes, known as glutamine

amidotransferases.[1] This broad-spectrum inhibition disrupts numerous biosynthetic pathways

reliant on glutamine, most notably de novo purine and pyrimidine synthesis, hexosamine

biosynthesis, and amino acid metabolism.[2] The primary antitumor effect of JHU395 is

attributed to the shutdown of nucleotide synthesis, leading to cell growth arrest and apoptosis.

[2][3]
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The following tables summarize the key quantitative findings from preclinical studies on

JHU395, focusing on its efficacy in Malignant Peripheral Nerve Sheath Tumors (MPNST) and

Medulloblastoma.

Table 1: In Vitro Efficacy of JHU395
Cell Line Tumor Type Parameter Value Reference

sNF96.2,

sNF02.2
MPNST IC50 (DON) 8-9 µM [4]

Immortalized

Schwann Cells
Normal IC50 (DON) >30 µM [4]

D283MED
Medulloblastoma

(MYC-amplified)

Growth Inhibition

(0.25 µM

JHU395)

Significant (p <

0.05)
[5]

D425MED
Medulloblastoma

(MYC-amplified)

Growth Inhibition

(0.25 µM

JHU395)

Significant (p <

0.01)
[5]

High MYC

Neural Stem

Cells

Medulloblastoma

Model
IC50 (JHU395) 0.5 µM [5]

Low MYC Neural

Stem Cells
Control IC50 (JHU395) 35 µM [5]

Table 2: In Vivo Efficacy of JHU395
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Tumor Model
Treatment
Regimen

Primary
Endpoint

Result Reference

Murine Flank

MPNST

1.2 mg/kg/day x

5 days, then 0.5

mg/kg/day x 9

days (oral)

Mean Tumor

Volume

>40% smaller

than vehicle
[4][6]

Murine Flank

MPNST

2.4 mg/kg (oral,

3x/week)
Survival

Increased

survival
[6]

Medulloblastoma

Orthotopic

Xenograft

15 mg/kg (twice

weekly)
Median Survival

45 days (vs. 24

days for vehicle)
[5]

Table 3: Metabolomic Impact of JHU395 in MPNST
Tumors

Metabolite Pathway
Fold Change
vs. Vehicle

Significance Reference

Phosphoribosyl-

N-

formylglycineami

de (FGAR)

De Novo Purine

Synthesis

Significantly

Increased
p < 0.01 [2]

Inosine

Monophosphate

(IMP)

De Novo Purine

Synthesis
Decreased Not specified [6]

Guanosine

Monophosphate

(GMP)

De Novo Purine

Synthesis
Decreased Not specified [6]

Glutamine
Amino Acid

Metabolism

>60% higher in

tumor
Not specified

Experimental Protocols
This section details the methodologies employed in the preclinical evaluation of JHU395.
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In Vitro Cell Viability and Growth Assays
Cell Lines: Human MPNST cell lines (sNF96.2, sNF02.2), immortalized human Schwann

cells, and human medulloblastoma cell lines (D283MED, D425MED) were utilized.[1][5]

Culture Conditions: Cells were maintained in appropriate media (e.g., DMEM) supplemented

with fetal bovine serum and antibiotics. For glutamine deprivation studies, cells were grown

in glutamine-free media with titrated concentrations of glutamine.[1]

Viability/Growth Assessment:

Alamar Blue Assay: Cell viability was measured after 72 hours of treatment with JHU395
or DON using alamar blue fluorescence (590 nm).[1]

Trypan Blue Exclusion: Live cell counts were performed daily for 5 days using a trypan

blue exclusion assay to assess cell proliferation.[1]

CellTiter-Blue Assay: Cell growth was assessed on day 5 of treatment using the CellTiter-

Blue assay.[7]

Apoptosis Assay:

Cleaved Caspase-3 (CC3) Staining: Apoptosis was quantified by immunofluorescence

staining for cleaved caspase-3 after 72 hours of JHU395 treatment.[5]

In Vivo Tumor Models and Efficacy Studies
MPNST Murine Flank Xenograft Model:

Cell Implantation: Cells derived from a genetically engineered NPcis (NF1+/⁻;p53+/⁻)

mouse model of MPNST were subcutaneously injected into the flank of B6 mice.[1][2]

Treatment: When tumors reached an average size of 300 mm³, mice were treated orally

with JHU395 (e.g., 1.2 mg/kg/day for 5 days, followed by 0.5 mg/kg/day for 9 days) or

vehicle.[1]

Tumor Measurement: Tumor volumes were measured approximately three times per week

using calipers, and calculated as (length x width²)/2.[1]
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Medulloblastoma Orthotopic Xenograft Model:

Cell Implantation: Human MYC-amplified medulloblastoma cells were stereotactically

implanted into the brains of nude mice.

Treatment: Mice were treated with JHU395 (e.g., 15 mg/kg, twice weekly) or vehicle.[5]

Efficacy Endpoint: The primary endpoint was median survival, with monitoring for

symptoms of tumor progression.[5]

Metabolomic Analysis
Sample Collection:

In Vitro: Cells were treated with JHU395 or vehicle for 6 hours, washed with cold PBS, and

metabolites were extracted.[6]

In Vivo: Tumors were harvested from mice at specified time points after JHU395
administration and flash-frozen in liquid nitrogen.[2][6]

Metabolite Extraction:

Polar metabolites were extracted using ice-cold 80% methanol/20% water.[6]

Tissue samples were homogenized, and the supernatant was collected after

centrifugation.[2]

The extracts were dried under nitrogen gas.[2][6]

LC-MS/MS Analysis:

Instrumentation: An AB/SCIEX 6500 QTRAP hybrid triple quadrupole mass spectrometer

was used for targeted analysis of over 300 polar metabolites.[6]

Chromatography: Metabolites were separated using an amide XBridge HILIC (Waters

Corp.) column with a Shimadzu Prominence UFLC system.[6]
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Detection: Selected reaction monitoring (SRM) with polarity switching was used for

metabolite detection and quantification.[6]

Stable Isotope Flux Analysis:

Mice bearing MPNST flank tumors were treated with JHU395 or vehicle for five days.

On the final day, mice received tail vein injections of ¹⁵N₂-glutamine or ¹³C₅-glutamine.[2]

Tumors were harvested, and metabolites were extracted and analyzed by LC-MS/MS to

trace the fate of the labeled glutamine.[2]

Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to

JHU395's mechanism and experimental evaluation.
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Caption: Mechanism of action of JHU395 in a tumor cell.
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Caption: Preclinical experimental workflow for JHU395 evaluation.
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Caption: Inhibition of de novo purine synthesis by DON.

Conclusion
JHU395 represents a promising therapeutic strategy for tumors dependent on glutamine

metabolism, such as certain types of MPNST and medulloblastoma. Its design as a prodrug
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allows for effective delivery of the active glutamine antagonist, DON, to the tumor site while

potentially mitigating systemic toxicities. The profound inhibitory effect of JHU395 on de novo

purine synthesis underscores a key vulnerability in these cancers. The data and protocols

summarized in this guide provide a comprehensive overview for researchers and drug

development professionals interested in the further investigation and clinical translation of

glutamine antagonist therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. dracenpharma.com [dracenpharma.com]

2. The novel glutamine antagonist prodrug JHU395 has antitumor activity in malignant
peripheral nerve sheath tumor - PMC [pmc.ncbi.nlm.nih.gov]

3. Novel Glutamine Antagonist JHU395 Suppresses MYC-Driven Medulloblastoma Growth
and Induces Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

4. dracenpharma.com [dracenpharma.com]

5. Novel Glutamine Antagonist JHU395 Suppresses MYC-Driven Medulloblastoma Growth
and Induces Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

6. aacrjournals.org [aacrjournals.org]

7. researchgate.net [researchgate.net]

To cite this document: BenchChem. [JHU395: A Technical Guide to its Impact on Tumor
Glutamine Metabolism]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10821040#jhu395-effect-on-tumor-glutamine-
metabolism]
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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